6-Azido-6-deoxy-l-galactose
Overview
Description
6-Azido-6-deoxy-L-galactose is an analog of the natural L-galactose . It has been shown to inhibit the growth and survival of a number of human pathogens, including those that cause tuberculosis, staphylococcal infections, and meningitis .
Synthesis Analysis
6-Azido-6-deoxy-l-galactose in aqueous solution is in equilibrium between the open-chain, furan-ose, and pyran-ose forms . It crystallizes solely as 6-azido-6-deoxy-α-l-galactopyran-ose monohydrate . The absolute configuration was determined from the use of 1-azido-1-de-oxy-d-galactitol as the starting material .Molecular Structure Analysis
The six-membered ring of 6-Azido-6-deoxy-l-galactose adopts a chair conformation . The structure exists as hydrogen-bonded chains, with each molecule acting as a donor and acceptor of five hydrogen bonds .Chemical Reactions Analysis
Variants of enzymes galactokinase/UTP-glucose-1-phosphate uridylyltransferase generate UDP-6-azido-6-deoxy-d-galactose, which is the galactosyl-donor used by LgtC for transferring the terminal galactose moiety to lactosyl-acceptors .Physical And Chemical Properties Analysis
6-Azido-6-deoxy-l-galactose has a molecular weight of 205.17 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 205.06987046 g/mol .Scientific Research Applications
Click Chemistry
6-Azido-6-deoxy-l-galactose is widely used in click chemistry, a class of biocompatible reactions that are highly efficient and specific. The azido group in this compound reacts readily with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is particularly useful in bioconjugation, allowing for the attachment of biomolecules to various substrates .
Glycobiology Research
In glycobiology, 6-Azido-6-deoxy-l-galactose serves as a valuable tool for studying carbohydrate-protein interactions. By incorporating this modified sugar into glycoproteins, researchers can track and analyze glycosylation patterns and their effects on protein function and cell signaling .
Metabolic Labeling
This compound is used in metabolic labeling to study cellular processes. Cells can incorporate 6-Azido-6-deoxy-l-galactose into their glycan structures, which can then be detected using bioorthogonal chemistry. This technique helps in visualizing and quantifying glycan dynamics in living cells .
Drug Delivery Systems
6-Azido-6-deoxy-l-galactose is explored in the development of targeted drug delivery systems. Its azido group can be used to attach therapeutic agents to specific cell surface receptors, enhancing the precision and efficacy of drug delivery .
Immunology
In immunology, this compound is used to modify antigens and study immune responses. By attaching 6-Azido-6-deoxy-l-galactose to antigens, researchers can investigate how modifications in glycosylation affect antigen recognition and immune activation .
Material Science
6-Azido-6-deoxy-l-galactose is also applied in material science for the functionalization of surfaces. Its azido group allows for the attachment of various functional groups to surfaces, which can be used to create bioactive materials with specific properties .
Proteomics
In proteomics, this compound is used to label and identify glycoproteins. By incorporating 6-Azido-6-deoxy-l-galactose into glycoproteins, researchers can use mass spectrometry to analyze glycosylation sites and patterns, providing insights into protein function and disease mechanisms .
Synthetic Biology
In synthetic biology, 6-Azido-6-deoxy-l-galactose is used to engineer novel biological systems. Its unique chemical properties allow for the creation of synthetic pathways and the modification of biomolecules, enabling the development of new biotechnological applications .
Mechanism of Action
Target of Action
6-Azido-6-deoxy-l-galactose is an analog of the natural L-galactose . It has been shown to inhibit the growth and survival of a number of human pathogens, including those that cause tuberculosis, staphylococcal infections, and meningitis . The compound’s primary targets are likely to be enzymes or proteins involved in the metabolism or utilization of L-galactose.
Mode of Action
It is known that the compound can act as a galactotransferase substrate . This suggests that it may interact with its targets by mimicking the natural substrate, L-galactose, and thereby interfering with normal metabolic processes.
Biochemical Pathways
The main route of the galactose metabolism, the Leloir pathway, results in glucose-1-phosphate for glycolysis . Variants of enzymes galactokinase/UTP–glucose-1-phosphate uridylyltransferase generate UDP-6-azido-6-deoxy-d-galactose, which is the galactosyl-donor used by LgtC for transferring the terminal galactose moiety to lactosyl-acceptors . This suggests that 6-Azido-6-deoxy-l-galactose may affect the Leloir pathway and other related biochemical pathways.
Result of Action
The molecular and cellular effects of 6-Azido-6-deoxy-l-galactose’s action are likely to be diverse, given its potential to interfere with multiple biochemical pathways. It has been shown to inhibit the growth and survival of various human pathogens , suggesting that it may have broad-spectrum antimicrobial activity.
Action Environment
The action, efficacy, and stability of 6-Azido-6-deoxy-l-galactose are likely to be influenced by various environmental factors. For instance, its solubility and stability in aqueous solution could affect its bioavailability and activity
Safety and Hazards
Future Directions
The production of UDP-6-azido-6-deoxy-d-galactose with 90% conversion yields, and products azido-globotriose and lyso-AzGb3 with substrate conversion of up to 70% suggests potential for further exploration in the field of biochemistry. Its inhibitory effects on certain pathogens also indicate potential for future research in medical and pharmaceutical applications .
properties
IUPAC Name |
(2S,3R,4R,5S)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-KCDKBNATSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-6-deoxy-l-galactose | |
CAS RN |
70932-63-7 | |
Record name | 6-Azido-6-deoxy-L-galactose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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